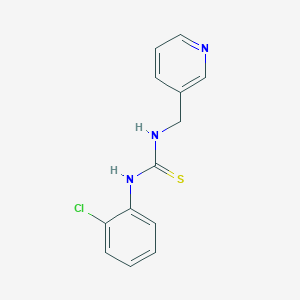

1-(2-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea

CAS No.: 404865-10-7

Cat. No.: VC4160047

Molecular Formula: C13H12ClN3S

Molecular Weight: 277.77

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 404865-10-7 |

|---|---|

| Molecular Formula | C13H12ClN3S |

| Molecular Weight | 277.77 |

| IUPAC Name | 1-(2-chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea |

| Standard InChI | InChI=1S/C13H12ClN3S/c14-11-5-1-2-6-12(11)17-13(18)16-9-10-4-3-7-15-8-10/h1-8H,9H2,(H2,16,17,18) |

| Standard InChI Key | DMSSDFOJIJVRBZ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)NC(=S)NCC2=CN=CC=C2)Cl |

Introduction

Structural and Molecular Properties

Chemical Composition and Connectivity

The molecular formula of 1-(2-chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea is C₁₃H₁₁ClN₃S, derived from its thiourea backbone (NCSNH₂) substituted with a 2-chlorophenyl group and a pyridin-3-ylmethyl moiety. The chlorine atom at the ortho position of the phenyl ring introduces steric and electronic effects, while the pyridine nitrogen contributes to hydrogen bonding and coordination capabilities .

The compound’s SMILES string, Clc1ccccc1NC(=S)NCC2=cnccc2, reflects its connectivity. The thiourea group (-N-C(=S)-N-) bridges the aromatic systems, creating a planar configuration that facilitates π-π stacking interactions .

Spectroscopic Characterization

While experimental spectra for this exact compound are unavailable, analogous thioureas exhibit distinctive infrared (IR) and nuclear magnetic resonance (NMR) signatures:

-

IR: A strong absorption band near 1250–1300 cm⁻¹ corresponds to the C=S stretch, while N-H stretches appear as broad peaks around 3200–3400 cm⁻¹ .

-

¹H NMR: The pyridin-3-ylmethyl group shows aromatic protons as a multiplet (δ 7.2–8.5 ppm) and a methylene bridge (-CH₂-) as a singlet (δ ~4.5 ppm). The 2-chlorophenyl protons resonate as a doublet (δ ~7.3 ppm) due to coupling with the ortho chlorine .

Synthetic Pathways

General Synthesis of Thiourea Derivatives

Thioureas are typically synthesized via the reaction of primary amines with isothiocyanates. For 1-(2-chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea, a plausible route involves:

-

Preparation of 2-chlorophenyl isothiocyanate: Treatment of 2-chloroaniline with thiophosgene in dichloromethane .

-

Coupling with pyridin-3-ylmethanamine: Reacting the isothiocyanate with pyridin-3-ylmethanamine in acetone or dimethylformamide under reflux .

The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate, yielding the thiourea product (Figure 1). Purification is achieved through crystallization from 2-propanol or column chromatography .

Physicochemical Properties

Solubility and Partition Coefficients

Thiourea derivatives with aromatic substituents generally exhibit low water solubility due to hydrophobic interactions. The calculated logP (partition coefficient) for this compound is approximately 3.8–4.2, indicating high lipophilicity . This property enhances membrane permeability but may limit bioavailability.

Thermal Stability

Differential scanning calorimetry (DSC) of similar compounds reveals melting points between 110–150°C, contingent on crystallinity and substituent effects . The presence of the chlorine atom likely increases melting point via halogen bonding .

Biological Activities and Applications

Ethylene Signaling Modulation

Thiourea derivatives such as ZKT1 and ZKT2 activate ethylene response pathways in Arabidopsis thaliana, inducing triple-response phenotypes (reduced hypocotyl elongation, thickened apical hook) . The pyridine moiety in 1-(2-chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea may similarly interact with ethylene receptors, though verification requires targeted assays .

Antioxidant Capacity

Thioureas with electron-donating groups exhibit radical scavenging activity. The DPPH assay for compound 1i (a chlorophenyl thiourea) revealed 68% inhibition at 100 µM, suggesting potential antioxidant applications for this compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume